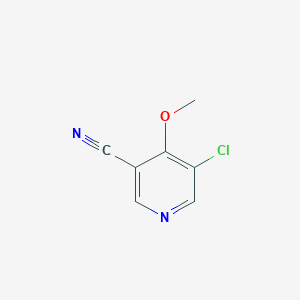![molecular formula C8H6N2O2 B13673519 Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
Furo[2,3-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]pyridine-4-carboxamide: is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-4-carboxamide typically involves multi-step processes. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific subunits can be used as starting materials . Another approach involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, which enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available reagents and catalysts is crucial for industrial applications. The one-pot synthesis methods that offer high yields and selectivity are particularly promising for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Furo[2,3-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation and alkylation reactions often use reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid, while reduction could produce furo[2,3-b]pyridine-4-methanol .
Aplicaciones Científicas De Investigación
Furo[2,3-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of furo[2,3-b]pyridine-4-carboxamide involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This binding disrupts the signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Furo[3,2-b]pyridine: Known for its bioisosteric properties and similar pharmacological activities.
Thieno[2,3-b]pyridine: Another heterocyclic compound with potential therapeutic applications, particularly as a kinase inhibitor.
Uniqueness: Furo[2,3-b]pyridine-4-carboxamide stands out due to its strong binding affinities to multiple molecular targets and its versatile synthetic routes. Its derivatives have shown potent anticancer activities with minimal selectivity toward normal cells, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
furo[2,3-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-7(11)5-1-3-10-8-6(5)2-4-12-8/h1-4H,(H2,9,11) |
Clave InChI |
UVYSNFBBBJGCBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1C(=O)N)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


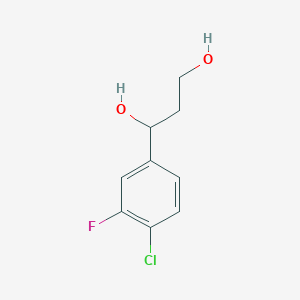
![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)
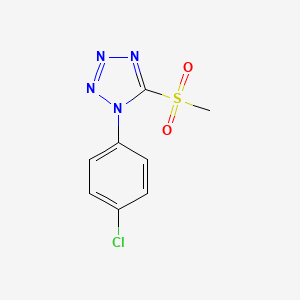

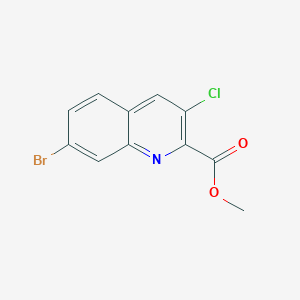

![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)
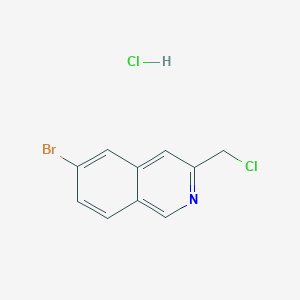
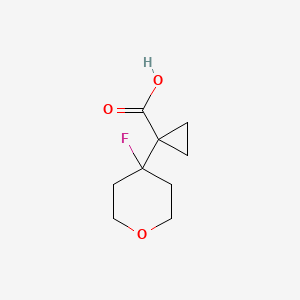
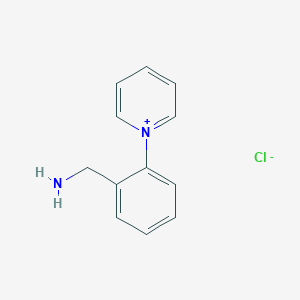
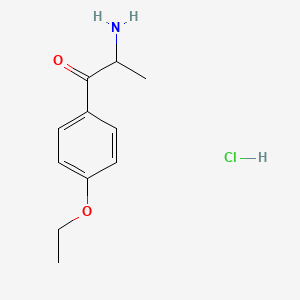
![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
